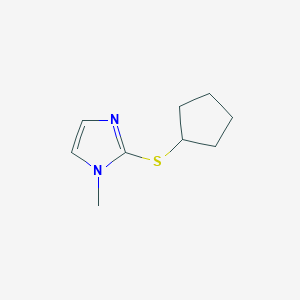

2-(cyclopentylthio)-1-methyl-1H-imidazole

CAS No.: 63348-53-8

Cat. No.: VC4484765

Molecular Formula: C9H14N2S

Molecular Weight: 182.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63348-53-8 |

|---|---|

| Molecular Formula | C9H14N2S |

| Molecular Weight | 182.29 |

| IUPAC Name | 2-cyclopentylsulfanyl-1-methylimidazole |

| Standard InChI | InChI=1S/C9H14N2S/c1-11-7-6-10-9(11)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |

| Standard InChI Key | IEEUCVDTLIXYBE-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1SC2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(cyclopentylthio)-1-methyl-1H-imidazole (CHNS; molecular weight: 182.29 g/mol) consists of:

-

A planar imidazole ring (positions 1–5) with nitrogen atoms at positions 1 and 3.

-

A methyl group (-CH) at position 1, which sterically shields the adjacent nitrogen.

-

A cyclopentylthio (-S-CH) group at position 2, introducing a hydrophobic, conformationally flexible substituent .

The compound’s IUPAC name is 2-(cyclopentylsulfanyl)-1-methyl-1H-imidazole, and its SMILES notation is CN1C=CN=C1SC2CCCC2.

Table 1: Key Physicochemical Parameters

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(cyclopentylthio)-1-methyl-1H-imidazole typically involves nucleophilic substitution or cyclization strategies. A plausible route, extrapolated from related imidazole syntheses , proceeds as follows:

-

Precursor Preparation: 2-Chloro-1-methyl-1H-imidazole is reacted with cyclopentanethiol in the presence of a base (e.g., KCO) in anhydrous dimethylformamide (DMF).

Reaction conditions: 80–100°C, 12–24 hours, under nitrogen atmosphere .

-

Alternative Pathway: Thiol-ene click chemistry between 1-methylimidazole-2-thiol and cyclopentene under radical initiation (e.g., AIBN).

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥95 | Scalable, minimal byproducts | Requires anhydrous conditions |

| Thiol-ene Reaction | 50–60 | 90–92 | Mild conditions | Lower yield, radical hazards |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl):

-

C NMR (100 MHz, CDCl):

Mass Spectrometry

Chemical Reactivity and Functionalization

Thioether Oxidation

The cyclopentylthio group undergoes oxidation with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) to yield sulfoxide or sulfone derivatives:

\text{R-S-R'} \xrightarrow{\text{Oxidant}} \text{R-S(O)-R'} \text{ or } \text{R-S(O)$$_2$$-R'}This reactivity is exploitable for modulating electronic properties or metabolic stability .

Electrophilic Substitution

The imidazole ring participates in electrophilic aromatic substitution (EAS) at position 4 or 5, though the electron-withdrawing thioether group may deactivate the ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume